molecular formula BrH4N B584713 Ammonium-15N bromide CAS No. 39466-31-4

Ammonium-15N bromide

Cat. No.: B584713
CAS No.: 39466-31-4
M. Wt: 98.936
InChI Key: SWLVFNYSXGMGBS-IEOVAKBOSA-N
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Description

Ammonium-15N bromide is a chemical compound that consists of azane (ammonia) and hydrobromic acid. Azane, also known as ammonia, is a simple compound with the formula NH₃. It is a colorless gas with a pungent odor and is highly soluble in water. Hydrobromic acid is a strong acid formed by dissolving bromine in water. The combination of these two compounds results in azane;hydrobromide, which has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium-15N bromide can be synthesized through the direct reaction of ammonia with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:

NH3+HBrNH4BrNH₃ + HBr → NH₄Br NH3​+HBr→NH4​Br

This reaction is exothermic and should be conducted in a well-ventilated area to avoid the accumulation of ammonia gas.

Industrial Production Methods

In industrial settings, azane;hydrobromide is produced by passing ammonia gas through a solution of hydrobromic acid. The resulting ammonium bromide is then purified through crystallization and drying processes. This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium-15N bromide undergoes various chemical reactions, including:

    Oxidation: Ammonium bromide can be oxidized to form nitrogen gas and bromine gas.

    Reduction: It can be reduced to form ammonia and hydrogen bromide.

    Substitution: Ammonium bromide can participate in substitution reactions where the bromide ion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reactions are typically carried out in aqueous solutions with various anions like chloride (Cl⁻) or sulfate (SO₄²⁻).

Major Products Formed

    Oxidation: Nitrogen gas (N₂) and bromine gas (Br₂).

    Reduction: Ammonia (NH₃) and hydrogen bromide (HBr).

    Substitution: Ammonium chloride (NH₄Cl) or ammonium sulfate ((NH₄)₂SO₄).

Scientific Research Applications

Ammonium-15N bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological systems and as a buffer in biochemical experiments.

    Medicine: Investigated for its potential therapeutic effects and used in the formulation of certain medications.

    Industry: Utilized in the production of flame retardants, fertilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of azane;hydrobromide involves its dissociation into ammonia and hydrobromic acid in aqueous solutions. Ammonia acts as a weak base, while hydrobromic acid is a strong acid. The compound can interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Ammonia can inhibit certain enzymes by altering the pH of the environment.

    Ion Exchange: The bromide ion can participate in ion exchange processes, affecting cellular functions.

Comparison with Similar Compounds

Ammonium-15N bromide can be compared with other similar compounds such as:

    Ammonium chloride (NH₄Cl): Similar in structure but contains chloride instead of bromide.

    Ammonium sulfate ((NH₄)₂SO₄): Contains sulfate ions and is commonly used as a fertilizer.

    Ammonium nitrate (NH₄NO₃): Contains nitrate ions and is used in explosives and fertilizers.

Uniqueness

This compound is unique due to its specific combination of ammonia and hydrobromic acid, which imparts distinct chemical properties and reactivity compared to other ammonium salts.

Properties

IUPAC Name

azane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrH.H3N/h1H;1H3/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLVFNYSXGMGBS-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH3].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrH4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746089
Record name azane;hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39466-31-4
Record name azane;hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium-15N bromide
Reactant of Route 2
Ammonium-15N bromide
Reactant of Route 3
Ammonium-15N bromide
Reactant of Route 4
Ammonium-15N bromide
Reactant of Route 5
Ammonium-15N bromide
Reactant of Route 6
Ammonium-15N bromide

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